molecular formula C25H44N4O2 B14384773 N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide CAS No. 88452-27-1

N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide

Cat. No.: B14384773
CAS No.: 88452-27-1
M. Wt: 432.6 g/mol
InChI Key: JGSHCGNZMTUSAV-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of butyl groups attached to the nitrogen atoms and a methylphenyl group attached to the hydrazine moiety. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide typically involves the reaction of 4-methylphenylhydrazine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methylphenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide is unique due to its specific combination of butyl and methylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

88452-27-1

Molecular Formula

C25H44N4O2

Molecular Weight

432.6 g/mol

IUPAC Name

1,1-dibutyl-3-(dibutylcarbamoylamino)-3-(4-methylphenyl)urea

InChI

InChI=1S/C25H44N4O2/c1-6-10-18-27(19-11-7-2)24(30)26-29(23-16-14-22(5)15-17-23)25(31)28(20-12-8-3)21-13-9-4/h14-17H,6-13,18-21H2,1-5H3,(H,26,30)

InChI Key

JGSHCGNZMTUSAV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NN(C1=CC=C(C=C1)C)C(=O)N(CCCC)CCCC

Origin of Product

United States

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